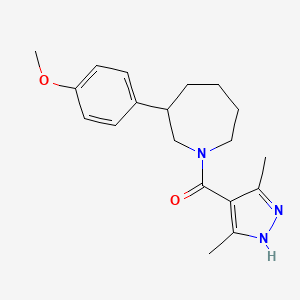

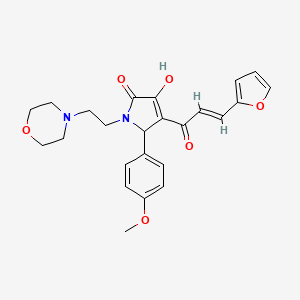

(3,5-dimethyl-1H-pyrazol-4-yl)(3-(4-methoxyphenyl)azepan-1-yl)methanone

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

The compound is a complex organic molecule that contains a pyrazole ring and an azepane ring. Pyrazole is a heterocyclic aromatic organic compound, a five-membered ring with two nitrogen atoms and three carbon atoms . Azepane, on the other hand, is a seven-membered saturated ring with one nitrogen atom and six carbon atoms .

Chemical Reactions Analysis

The chemical reactions involving this compound would depend on the specific functional groups present in the molecule. Pyrazoles can undergo a variety of reactions, including electrophilic substitution, nucleophilic substitution, and reduction . Azepanes can also participate in various reactions, including ring-opening reactions .

Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would depend on its exact structure. For example, the presence of the pyrazole and azepane rings could potentially influence its solubility, boiling point, and melting point .

Scientific Research Applications

Antiviral Activity

The compound has been investigated for its antiviral properties. Researchers synthesized a series of derivatives based on this scaffold and tested them for their in vitro anticoronavirus activity. Subtle structural variations on the phenyl moiety allowed for tuning the biological properties toward antiviral activity . Further studies could explore its potential as an antiviral drug candidate.

Antitumoral Activity

In addition to antiviral effects, the same series of derivatives exhibited promising antitumoral activity. The mode of action was attributed to the inhibition of tubulin polymerization. This finding suggests that the compound may have potential as an anticancer agent .

Leishmanial and Malarial Evaluation

While not directly related to the compound itself, a molecular simulation study justified the potent in vitro antipromastigote activity of a related compound. The fitting pattern of this compound in the LmPTR1 pocket (active site) indicated its potential as an antileishmanial agent . Further exploration of related derivatives could reveal additional antiparasitic properties.

Cytotoxic Activity

Some representative analogues of this compound demonstrated cytotoxic activity. Notably, derivatives 8j and 8e exhibited greater capability compared to standard reference drugs, while derivatives 8m and 8c showed comparable IC50 values. Derivatives 8n, 8d, and 8f also displayed promising activity . Investigating the structure-activity relationship could lead to the development of novel cytotoxic agents.

Crystal Structure Studies

The crystal structure of a related salt compound was studied, providing insights into imine–C=N bond formation. Although not directly focused on the compound , such studies contribute to our understanding of related heterocyclic structures .

Conclusion

The compound’s diverse biological activities make it an exciting subject for further research. Its unique combination of pyrazole and azepane moieties opens up possibilities for drug development and therapeutic applications. Researchers continue to explore its potential in various contexts, and its multifaceted properties warrant continued investigation . 🌟

Mechanism of Action

properties

IUPAC Name |

(3,5-dimethyl-1H-pyrazol-4-yl)-[3-(4-methoxyphenyl)azepan-1-yl]methanone |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H25N3O2/c1-13-18(14(2)21-20-13)19(23)22-11-5-4-6-16(12-22)15-7-9-17(24-3)10-8-15/h7-10,16H,4-6,11-12H2,1-3H3,(H,20,21) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HBRXVVVAGPHGDR-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C(=NN1)C)C(=O)N2CCCCC(C2)C3=CC=C(C=C3)OC |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H25N3O2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

327.4 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

(3,5-dimethyl-1H-pyrazol-4-yl)(3-(4-methoxyphenyl)azepan-1-yl)methanone | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![1,2,3,4,4a,5-Hexahydropyrido[1',2':4,5][1,4]oxazino[2,3-b]quinoxaline](/img/structure/B2390450.png)

![4-methoxy-N-(2-(6-((2-oxo-2-((2-(trifluoromethyl)phenyl)amino)ethyl)thio)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)ethyl)benzamide](/img/structure/B2390451.png)

![8-[(3,5-dimethylpiperidin-1-yl)methyl]-1,3-dimethyl-7-(2-phenylethyl)-3,7-dihydro-1H-purine-2,6-dione](/img/structure/B2390455.png)

![3-(2-chloro-6-fluorophenyl)-1-(2-morpholino-5H-pyrrolo[3,4-d]pyrimidin-6(7H)-yl)propan-1-one](/img/structure/B2390456.png)

![5-[[4-[5-Fluoro-6-(4-methoxyphenyl)pyrimidin-4-yl]piperazin-1-yl]methyl]-3-methyl-1,2,4-oxadiazole](/img/structure/B2390459.png)

![2-(trifluoromethyl)-N-(3,3,5-trimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-7-yl)benzamide](/img/structure/B2390462.png)

![N-(2,3-dimethylcyclohexyl)-9-methyl-4-oxo-4H-pyrido[1,2-a]thieno[2,3-d]pyrimidine-2-carboxamide](/img/structure/B2390467.png)

![3-butyl-1-methyl-9-(2-methylphenyl)-7,8-dihydro-6H-purino[7,8-a]pyrimidine-2,4-dione](/img/structure/B2390469.png)

![N-[4-(pyridin-4-ylsulfamoyl)phenyl]acetamide](/img/structure/B2390472.png)